(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride

Chiral Procurement Cost Analysis Enantiopurity

This enantiopure (S)-isomer is non-negotiable for stereospecific CNS ligand synthesis and SAR studies. Using the racemate or (R)-enantiomer introduces confounding impurities that invalidate pharmacological data. Store at room temperature under inert gas. Contact us for bulk pricing and CoA.

Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
CAS No. 823790-74-5
Cat. No. B1393736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride
CAS823790-74-5
Molecular FormulaC8H10Cl3N
Molecular Weight226.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
InChIInChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
InChIKeyLTTRKULQEVDRNO-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride (CAS 823790-74-5) – Procurement Overview and Chemical Profile


(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride is a chiral amine hydrochloride salt, with the free base (CAS 150025-93-7) and the hydrochloride salt (CAS 823790-74-5) being the most common commercial forms . It is primarily utilized as a chiral building block and intermediate in medicinal chemistry and organic synthesis, particularly for the development of central nervous system (CNS) active compounds . The compound's defined (S)-stereochemistry at the alpha-carbon of the ethanamine moiety is critical for its function as a stereospecific ligand or precursor in pharmaceutical research .

(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride (CAS 823790-74-5) – Why Generic or Racemic Substitution is Inadequate


Substituting the (S)-enantiomer with the racemate (CAS 74877-07-9) or the (R)-enantiomer (CAS 1212307-96-4) is not scientifically valid for stereospecific applications. The defined (S)-stereochemistry is essential for achieving the desired pharmacological activity, selectivity, and reproducibility in chiral synthesis . While the racemate is available at a significantly lower cost (approximately 10-20% of the (S)-enantiomer's price per gram) , its use introduces an enantiomeric impurity that can confound biological assays, lead to off-target effects, and invalidate structure-activity relationship (SAR) studies . For applications where stereochemical integrity is paramount—such as in the development of CNS ligands or as a chiral synthon in asymmetric synthesis—the use of the enantiopure (S)-isomer is a non-negotiable procurement requirement.

(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride (CAS 823790-74-5) – Quantitative Differentiation Evidence vs. Comparators


Cost Premium and Market Availability of the Enantiopure (S)-Enantiomer vs. Racemate

The (S)-enantiomer (CAS 823790-74-5, as HCl salt) commands a substantial price premium over the racemate (CAS 74877-07-9), reflecting the added value of chiral resolution. This cost difference is a direct, quantifiable measure of its unique value proposition for stereospecific research applications .

Chiral Procurement Cost Analysis Enantiopurity

Enantiomeric Purity Specification and Procurement Standards

Vendor specifications for the (S)-enantiomer hydrochloride (CAS 823790-74-5) and its free base (CAS 150025-93-7) consistently report high chemical purity (≥95%), but the crucial differentiating factor is the defined (S)-stereochemistry, which is confirmed by structural and analytical data (e.g., Isomeric SMILES, InChI Key) [1]. In contrast, the racemate is characterized by an undefined stereocenter . This distinction is critical for procurement decisions where stereochemical identity, rather than just chemical purity, is the key specification.

Chiral Purity Quality Control Stereochemistry

In Vitro Pharmacological Activity: Substrate Analogue for Monoamine Transporters

While this compound is not the active pharmaceutical ingredient itself, its structural analogue, 3,4-dichlorophenethylamine (DCP), has been used as a substrate analogue in X-ray crystallography studies of the Drosophila dopamine transporter (dDAT) [1]. This class-level inference highlights the importance of the 3,4-dichlorophenyl moiety for binding to biogenic amine transporters, a target for numerous CNS therapeutics. The (S)-stereochemistry of the target compound is crucial for building upon this pharmacophore in a stereospecific manner .

Dopamine Transporter Monoamine Transporters Substrate Analogue

(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride (CAS 823790-74-5) – Optimal Application Scenarios Based on Quantitative Evidence


As a Stereospecific Building Block for CNS Ligand Synthesis

The primary and most scientifically justified application for this compound is as a chiral intermediate in the synthesis of ligands targeting central nervous system (CNS) proteins, particularly sigma receptors and monoamine transporters . The defined (S)-stereochemistry is essential for exploring stereospecific interactions and optimizing structure-activity relationships (SAR) . The class-level inference from structural analogues bound to the dopamine transporter (PDB: 4XPT) provides a strong rationale for its use in developing novel therapeutics for neurological and psychiatric disorders [1].

In Stereoselective Synthesis and Chiral Resolution Studies

This compound is a valuable tool for developing and validating stereoselective synthetic methodologies. It serves as a chiral building block for constructing enantiomerically pure molecules and can be used as a substrate or resolving agent in chiral resolution studies . The availability of the pure (S)-enantiomer allows researchers to accurately assess reaction yields, enantiomeric excess, and the efficiency of asymmetric transformations, which is not possible with the racemate [1].

As a Reference Standard for Analytical Method Development

The enantiopure (S)-isomer can be employed as a reference standard in the development and validation of analytical methods for chiral purity assessment, such as HPLC with chiral stationary phases. Its well-defined stereochemistry (confirmed by Isomeric SMILES and InChI Key) makes it an ideal calibration standard for quantifying enantiomeric purity in synthetic samples or for method validation in quality control laboratories .

In Basic Research on Stereochemistry-Dependent Pharmacology

For academic and industrial research groups investigating the role of stereochemistry in drug-receptor interactions, this compound serves as a defined chemical tool. By comparing the (S)-enantiomer with its (R)-counterpart or the racemate, researchers can directly attribute observed biological effects to a specific stereochemical configuration, thereby deepening the understanding of molecular recognition and guiding the design of more selective and potent drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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